molecular formula C18H26N2O4 B4407423 ethyl 4-(4-isobutoxybenzoyl)-1-piperazinecarboxylate

ethyl 4-(4-isobutoxybenzoyl)-1-piperazinecarboxylate

Cat. No. B4407423
M. Wt: 334.4 g/mol
InChI Key: NJZBSYOFUWFUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-isobutoxybenzoyl)-1-piperazinecarboxylate, also known as EIDD-2801, is a small molecule that has gained attention for its antiviral properties. It was developed by researchers at Emory University and is currently being studied for its potential to treat a variety of viral infections, including influenza and coronaviruses such as SARS-CoV-2.

Mechanism of Action

Ethyl 4-(4-isobutoxybenzoyl)-1-piperazinecarboxylate works by interfering with the replication of viral RNA. It is a prodrug that is converted to its active form, EIDD-1931, within infected cells. EIDD-1931 acts as a nucleoside analog, incorporating into viral RNA and causing errors in replication that ultimately lead to the destruction of the virus.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. It has also been shown to have good oral bioavailability and to distribute well into tissues, including the lungs, where many viral infections occur.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-(4-isobutoxybenzoyl)-1-piperazinecarboxylate is its broad-spectrum activity, which makes it a potentially useful tool for studying a variety of viral infections. However, its relatively new development means that more research is needed to fully understand its mechanisms of action and potential limitations.

Future Directions

There are several potential future directions for research on ethyl 4-(4-isobutoxybenzoyl)-1-piperazinecarboxylate. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce potential side effects. Another area of interest is the investigation of its potential to treat emerging viral infections, such as those caused by coronaviruses like SARS-CoV-2. Additionally, more work is needed to understand the long-term effects of this compound treatment and its potential for the development of resistance.

Scientific Research Applications

Ethyl 4-(4-isobutoxybenzoyl)-1-piperazinecarboxylate has shown promise as a broad-spectrum antiviral agent, with activity against a range of RNA viruses including influenza, Ebola, and coronaviruses. In preclinical studies, it has been shown to reduce viral replication and improve survival in animal models of viral infection.

properties

IUPAC Name

ethyl 4-[4-(2-methylpropoxy)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-4-23-18(22)20-11-9-19(10-12-20)17(21)15-5-7-16(8-6-15)24-13-14(2)3/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZBSYOFUWFUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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